molecular formula C17H18N4OS B2388657 (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone CAS No. 1286704-57-1

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone

Cat. No.: B2388657
CAS No.: 1286704-57-1
M. Wt: 326.42
InChI Key: ZGDAWEKOQFQWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone is a chemical compound used in scientific research. It exhibits diverse properties, making it valuable for studying various fields like medicinal chemistry, drug discovery, and material science.

Preparation Methods

The synthesis of (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common methods include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile.

    Cyclization Reactions: These reactions form ring structures, which are crucial for the benzo[d]thiazol-2-yl moiety.

    Condensation Reactions: These reactions involve the combination of two molecules with the loss of a small molecule, such as water.

Chemical Reactions Analysis

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group by another.

Scientific Research Applications

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.

    Biology: It is used to study biological processes and interactions at the molecular level.

    Material Science: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone can be compared with other similar compounds, such as:

  • (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanol
  • (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)ethanone
  • (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)propanone

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c22-17(16-19-14-4-1-2-5-15(14)23-16)20-10-6-13(7-11-20)12-21-9-3-8-18-21/h1-5,8-9,13H,6-7,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDAWEKOQFQWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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